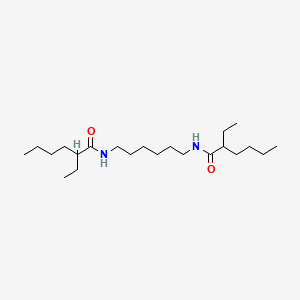

N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

Description

Contextualization within the Field of Bis-amide Chemistry

Bis-amides are a class of compounds containing two amide functional groups. These groups are capable of forming strong hydrogen bonds, which can significantly influence the material properties of the substances in which they are present. In materials science, bis-amides are utilized as gelling agents, nucleating agents for polymers, and building blocks for polyamides and other copolymers. The presence of two amide moieties allows for the formation of extended hydrogen-bonded networks, which can lead to self-assembly and the formation of ordered supramolecular structures. The specific properties of a bis-amide are determined by the nature of the acyl groups and the spacer that links the two amide functionalities.

Overview of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) as a Synthetic Organic Compound

N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is a synthetic compound that can be prepared through standard amidation reactions. A plausible synthetic route involves the reaction of hexamethylenediamine (B150038) with two equivalents of 2-ethylhexanoyl chloride or 2-ethylhexanoic acid under conditions that promote amide bond formation.

The presence of the 2-ethylhexyl side chains introduces branching near the amide groups. This branching is expected to have a significant impact on the compound's physical properties. Compared to a linear analogue like N,N'-hexane-1,6-diylbis(octanamide), the ethyl branches in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) are likely to disrupt crystal packing, potentially leading to a lower melting point and increased solubility in organic solvents. This modification of physical properties through alkyl chain branching is a common strategy in the design of functional organic molecules for specific applications, such as lubricants and processing aids for polymers.

Research Gaps and Future Directions for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) Studies

Despite its interesting molecular architecture, there is a notable lack of specific research focused on N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) in the publicly available scientific literature. This presents several opportunities for future investigation:

Detailed Synthesis and Characterization: While a synthetic route can be proposed, detailed studies on the optimization of its synthesis and a thorough characterization of its spectroscopic and thermal properties are needed.

Investigation of Self-Assembly and Crystallography: A fundamental understanding of how the interplay between the flexible hexane (B92381) spacer and the branched amide groups influences its solid-state structure and self-assembly behavior is currently missing. X-ray diffraction studies would be invaluable in this regard.

Exploration of Applications in Materials Science: Based on the properties of similar bis-amides, N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) could potentially function as a nucleating agent or a clarifying agent for polyolefins, a flow improver for polymer melts, or a gelling agent for organic liquids. Systematic studies are required to evaluate its performance in these and other potential applications. For instance, a structurally related compound, N,N'-hexane-1,6-diyldistearamide, is used as an internal lubricant and dispersing agent in the plastics industry. lookchem.com

Computational Modeling: Molecular modeling and simulations could provide valuable insights into the conformational preferences of the molecule and its interactions with polymer chains, guiding the design of experiments and the development of new applications.

Properties

CAS No. |

13222-16-7 |

|---|---|

Molecular Formula |

C22H44N2O2 |

Molecular Weight |

368.6 g/mol |

IUPAC Name |

2-ethyl-N-[6-(2-ethylhexanoylamino)hexyl]hexanamide |

InChI |

InChI=1S/C22H44N2O2/c1-5-9-15-19(7-3)21(25)23-17-13-11-12-14-18-24-22(26)20(8-4)16-10-6-2/h19-20H,5-18H2,1-4H3,(H,23,25)(H,24,26) |

InChI Key |

XZVMGPSLFYINSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)NCCCCCCNC(=O)C(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Established Synthetic Routes to N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

The formation of the amide bonds in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is typically achieved through the reaction of 1,6-hexanediamine (B7767898) with two equivalents of 2-ethylhexanoic acid or its derivatives. The main approaches include direct amidation, the use of activated 2-ethylhexanoic acid species, and the employment of coupling reagents.

This class of reactions represents the most common and direct approach to the synthesis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide).

Direct amidation involves the reaction of 1,6-hexanediamine with 2-ethylhexanoic acid, typically at elevated temperatures to drive off the water formed during the reaction. While this method is atom-economical, it often requires harsh conditions and may lead to side products if not carefully controlled.

The direct thermal condensation of carboxylic acids and amines is possible but usually necessitates high temperatures, often exceeding 160°C, to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. To facilitate this reaction under milder conditions, various catalysts can be employed. These catalysts can be broadly categorized as Lewis acids, Brønsted acids, and other miscellaneous catalysts.

Table 1: Representative Catalysts for Direct Amidation

| Catalyst Type | Examples | Typical Reaction Conditions |

|---|---|---|

| Lewis Acids | Ti(OiPr)₄, ZrCl₄, HfCl₄, Nb₂O₅ | Toluene (B28343) or xylene, reflux, with water removal |

| Brønsted Acids | p-Toluenesulfonic acid, H₂SO₄ | High temperature, often with azeotropic removal of water |

Research into more efficient and environmentally benign catalysts is ongoing. For instance, certain metal-organic frameworks (MOFs) and heterogeneous catalysts are being explored to allow for easier separation and catalyst recycling.

To achieve higher yields and milder reaction conditions, 2-ethylhexanoic acid can be converted into a more reactive "activated" form. The most common activated species are acid chlorides and acid anhydrides.

2-Ethylhexanoyl Chloride: The reaction of 1,6-hexanediamine with 2-ethylhexanoyl chloride is a highly efficient method for the synthesis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. orgsyn.orgnih.govsielc.comnih.gov The use of a two-phase solvent system, with an organic solvent for the reactants and an aqueous phase for the base, is common. sielc.com

Table 2: Typical Conditions for Schotten-Baumann Reaction

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane, diethyl ether, or other inert organic solvents |

| Base | Aqueous sodium hydroxide (B78521), pyridine |

| Temperature | Typically room temperature or below |

2-Ethylhexanoic Anhydride (B1165640): While less common than the acid chloride, the corresponding anhydride can also be used. The reaction with 1,6-hexanediamine would yield the desired bis-amide and 2-ethylhexanoic acid as a byproduct.

In laboratory-scale synthesis and for the preparation of high-purity materials, coupling reagents are frequently used. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under mild conditions. This approach is particularly useful for sensitive substrates.

A wide variety of coupling reagents have been developed, primarily for peptide synthesis, but they are equally applicable to the formation of other amides. google.comorgsyn.org They can be broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. google.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium and Uronium/Aminium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with minimal side reactions. google.comorgsyn.org

Table 3: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example | Activating Agent | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDC | O-acylisourea | Substituted ureas |

| Phosphonium Salts | PyBOP, PyAOP | Acylphosphonium salt | Phosphine oxide |

The choice of coupling reagent and additives (such as 1-hydroxybenzotriazole, HOBt) can be optimized to maximize yield and minimize side reactions like racemization if chiral centers were present.

While the reaction between a diamine and a carboxylic acid (or its derivative) is the most direct route, other methods for forming bis-amides exist, though they are less common for this specific target molecule. These can include reactions of diamines with esters, or the aminolysis of other carbonyl compounds. For instance, the direct amidation of esters can be achieved under certain catalytic conditions.

Amidation Reactions Employing 1,6-Hexanediamine and 2-Ethylhexanoic Acid Derivatives

Precursor Synthesis and Purification

The quality of the final product, N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), is highly dependent on the purity of its precursors, 1,6-hexanediamine and 2-ethylhexanoic acid.

1,6-Hexanediamine: This diamine is produced industrially primarily through the hydrogenation of adiponitrile (B1665535). This process is typically carried out using a catalyst, such as a nickel- or cobalt-based system, under high pressure and elevated temperature. Purification is generally achieved through distillation.

2-Ethylhexanoic Acid: The industrial production of 2-ethylhexanoic acid starts with the hydroformylation of propylene (B89431) to produce butyraldehyde. An aldol (B89426) condensation of butyraldehyde, followed by hydrogenation, yields 2-ethylhexanal (B89479). The final step is the oxidation of 2-ethylhexanal to 2-ethylhexanoic acid. Purification is typically carried out by distillation.

2-Ethylhexanoyl Chloride: This activated derivative is synthesized by reacting 2-ethylhexanoic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). nih.gov The reaction is typically performed in an inert solvent, and the product, being volatile, can be purified by distillation.

High-Purity 1,6-Hexanediamine Production (e.g., from Adiponitrile Hydrogenation)

1,6-Hexanediamine (HMDA), a crucial monomer, is primarily produced through the catalytic hydrogenation of adiponitrile (ADN). mdpi.com This process involves the reduction of the two nitrile functional groups in adiponitrile to primary amine groups. google.com The reaction is typically carried out in the liquid phase using various metal catalysts. acs.org

The choice of catalyst is critical for achieving high selectivity and yield of HMDA, as side reactions can lead to the formation of intermediates like 6-aminohexanenitrile (B1265705) (ACN) and other byproducts. mdpi.com Commonly employed catalysts include Raney Ni and Raney Co, as well as supported nickel and cobalt-based catalysts. acs.orgdoaj.orgskku.edu Research has focused on developing alkali-free hydrogenation conditions to create more environmentally benign processes. acs.orgglobethesis.com For instance, studies have explored Co-based catalysts on supports like C-TiO2 and the use of bimetallic systems, such as Ni-Cu on Al2O3, to enhance performance and stability. acs.orgglobethesis.com Under optimized conditions, near-quantitative conversion of adiponitrile and high selectivity for 1,6-hexanediamine can be achieved. doaj.org

Table 1: Performance of Various Catalysts in the Hydrogenation of Adiponitrile to 1,6-Hexanediamine

| Catalyst | Temperature (°C) | Pressure (MPa) | ADN Conversion (%) | HMDA Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Raney Ni | 100 | 8 | >99 | 100 (Yield) | mdpi.comdoaj.org |

| Raney Co | 80 | 8 | >99 | ~87 (Yield) | mdpi.com |

| Co5Ni2/C-TiO2 | 100 | 6 | - | 86 (Yield) | acs.org |

| Ni20Cu3/Al2O3 | 80 | - | 100 | 65 (Selectivity) | globethesis.com |

Synthesis and Derivatization of 2-Ethylhexanoic Acid

2-Ethylhexanoic acid is commonly manufactured via the oxidation of 2-ethylhexanal. guidechem.com This precursor aldehyde is typically derived from the aldol condensation of n-butanal. researchgate.net Several methods exist for the oxidation step, with a focus on developing efficient and green processes. dntb.gov.ua

One effective method involves the N-hydroxyphthalimide (NHPI) catalyzed oxidation of 2-ethylhexanal using molecular oxygen or air. researchgate.netnih.gov This approach can achieve very high selectivity (>99%) for 2-ethylhexanoic acid under mild conditions. dntb.gov.uanih.gov The reaction can be performed in solvents like isobutanol, which aligns with green chemistry principles. nih.gov Other catalytic systems, such as those using manganese, cobalt, or nickel salts, have also been employed. guidechem.com For the subsequent amidation reaction, the carboxylic acid can be used directly or "derivatized" by converting it into a more reactive species, such as an acyl chloride, to facilitate the reaction under milder conditions. researchgate.net However, direct amidation is often preferred in industrial settings to minimize steps and corrosive byproducts.

Reaction Kinetic and Mechanistic Investigations in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) Synthesis

The synthesis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) from 1,6-hexanediamine and 2-ethylhexanoic acid is a direct amidation reaction. The uncatalyzed thermal condensation of carboxylic acids and amines is known to proceed, albeit typically requiring high temperatures to drive the dehydration equilibrium towards the product. mdpi.comencyclopedia.pub

The mechanism of this direct, uncatalyzed amidation is believed to proceed through a neutral pathway rather than via zwitterionic intermediates, especially in nonpolar solvents. dur.ac.ukresearchgate.netsemanticscholar.org Computational and experimental studies suggest that the reaction is initiated by the formation of a hydrogen-bonded dimer of the carboxylic acid. researchgate.netrsc.org An amine molecule then performs a nucleophilic attack on one of the carbonyl carbons within this dimer. rsc.org The second carboxylic acid molecule in the dimer acts as a proton shuttle, facilitating a concerted proton transfer that leads to the elimination of a water molecule and formation of the amide bond. rsc.org The primary barrier to this reaction is often the initial acid-base reaction between the carboxylic acid and the amine, which forms a stable and less reactive ammonium carboxylate salt. mdpi.comencyclopedia.pubresearchgate.net High temperatures are necessary to overcome this salt formation and shift the equilibrium toward the reactive free acid and amine species. researchgate.net

Optimization of Reaction Parameters for Yield, Purity, and Scalability

The choice of solvent plays a critical role in direct amidation reactions. To drive the reaction equilibrium towards the product, the water byproduct must be continuously removed. mdpi.com Therefore, nonpolar, high-boiling solvents such as toluene or xylene are frequently used, allowing for the azeotropic removal of water using a Dean-Stark apparatus. encyclopedia.pubsci-hub.se The nonpolar nature of these solvents also disfavors the formation of the unreactive ammonium carboxylate salt. sci-hub.se

Recent efforts have focused on identifying safer, bio-based alternatives to traditional solvents. acs.org Predictive tools have been used to model the solubility of reactants and products in various media, identifying solvents like p-cymene (B1678584) as effective replacements for toluene. The higher boiling point of p-cymene can lead to improved reaction yields. acs.org In some cases, reactions can be performed under solvent-free conditions, particularly with microwave assistance, which aligns with green chemistry principles by minimizing waste. mdpi.com For syntheses involving coupling agents, polar aprotic solvents like acetonitrile (B52724) or cyclopentyl methyl ether may be preferred. acs.orgresearchgate.net

Temperature is a key parameter in direct thermal amidation. High temperatures, often in the range of 160–180 °C or higher, are generally required to provide the necessary activation energy and to shift the equilibrium by removing water. mdpi.comencyclopedia.pubrsc.org Studies have shown a direct correlation between increased temperature and higher reaction rates and yields, up to a point where thermal degradation of reactants or products may occur. mdpi.comresearchgate.net

The reaction is typically conducted at atmospheric pressure, especially when using a setup for azeotropic water removal. mdpi.com Applying a vacuum can also be a method to remove water and other volatile byproducts, thereby driving the reaction to completion. However, in a sealed system without water removal, the buildup of water can lead to increased pressure and can inhibit the forward reaction. sci-hub.se Therefore, controlling the reaction environment to efficiently remove water is more critical than manipulating high pressures. sci-hub.se

The stoichiometry of the reactants is fundamental to achieving high yield and purity of the desired diamide (B1670390). The formation of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) involves the reaction of one molecule of 1,6-hexanediamine with two molecules of 2-ethylhexanoic acid. Therefore, the ideal stoichiometric ratio is 1:2 (diamine:carboxylic acid).

Green Chemistry Approaches in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) Synthesis

The traditional synthesis of amides often involves the use of hazardous solvents, stoichiometric activating agents, and harsh reaction conditions, leading to significant waste generation. In contrast, green chemistry approaches for the synthesis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) focus on minimizing waste, reducing energy consumption, and utilizing less toxic substances. Key strategies include the adoption of solvent-free reaction conditions and the development of highly efficient and recyclable catalysts. These approaches not only offer environmental benefits but can also lead to more cost-effective and streamlined manufacturing processes.

Solvent-Free Amidation Techniques

One prominent solvent-free approach is microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields in shorter timeframes compared to conventional heating. mdpi.com The direct absorption of microwave energy by the reactants leads to rapid and uniform heating, which can enhance reaction kinetics and minimize the formation of byproducts. While specific data for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is not extensively published, studies on similar long-chain aliphatic diamides demonstrate the feasibility of this technique. For instance, the direct amidation of dicarboxylic acids with amines under solvent-free microwave conditions has been reported to proceed efficiently. diva-portal.org

Mechanochemistry , or chemical synthesis through mechanical grinding, offers another powerful solvent-free alternative. researchgate.net In this technique, the reactants are milled together, and the mechanical energy input facilitates the chemical transformation. This method can be particularly advantageous for solid-state reactions and can often be performed at room temperature, further reducing energy consumption. The synthesis of various amides and polyamides has been successfully demonstrated using mechanochemical methods, highlighting its potential for the clean production of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide).

The following interactive table summarizes representative findings for solvent-free amidation techniques applicable to the synthesis of aliphatic bisamides, providing a basis for the potential synthesis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide).

Solvent-Free Amidation Techniques for Aliphatic Bisamides

| Technique | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Dicarboxylic Acid + Aliphatic Diamine | Catalyst-free, 150-250 °C | 10-120 min | Good to Excellent | diva-portal.org |

| Mechanochemistry | Dicarboxylic Acid + Amine | Grinding, Room Temperature | Varies | High | researchgate.net |

| Thermal Condensation | Aldehyde + Amide | Catalyst-free, 100-130 °C | Varies | Up to 95% | sharif.edu |

Catalytic Systems for Reduced Environmental Impact

The development of advanced catalytic systems is crucial for enhancing the efficiency and sustainability of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) synthesis. Catalysts can lower the activation energy of the amidation reaction, enabling it to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and waste.

Heterogeneous catalysts , particularly metal oxides, offer significant advantages in terms of ease of separation from the reaction mixture and potential for recyclability. Niobium pentoxide (Nb2O5) has been identified as a highly effective and reusable Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov Its water- and base-tolerant nature makes it particularly suitable for amidation reactions where water is a byproduct. Other metal oxides such as those of zirconium have also shown catalytic activity for direct amidation. dntb.gov.ua

The table below presents a summary of various catalytic systems that have been investigated for the synthesis of amides and bisamides, with a focus on their green chemistry attributes.

Catalytic Systems for Green Amide Synthesis

| Catalyst Type | Example Catalyst | Reactants | Key Advantages | Typical Yields (%) | Reference |

|---|---|---|---|---|---|

| Lewis Acid | Boric Acid | Carboxylic Acid + Amine | Inexpensive, low toxicity, effective under solvent-free conditions. | Good to Excellent | researchgate.netresearchgate.net |

| Heterogeneous Metal Oxide | Niobium Pentoxide (Nb2O5) | Dicarboxylic Acid + Amine | Reusable, water- and base-tolerant, high activity. | High | nih.gov |

| Enzyme | Lipase (B570770) (e.g., Candida antarctica lipase B) | Carboxylic Acid + Amine | High selectivity, mild reaction conditions, biodegradable. | High | nih.gov |

Advanced Structural Characterization and Conformational Analysis of N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Spectroscopic Analysis for Definitive Structural Elucidation

A suite of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). High-resolution NMR provides a detailed map of the carbon-hydrogen framework, FTIR confirms the presence of key functional groups, and HRMS validates the elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each hydrogen and carbon atom in the molecule, confirming its connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the amide protons, the various methylene (B1212753) (CH₂) groups in the hexane-1,6-diyl linker and the 2-ethylhexyl side chains, the methine (CH) proton at the branch point, and the terminal methyl (CH₃) groups. The predicted chemical shifts, multiplicities, and integrations are detailed in the table below.

Predicted ¹H NMR Data for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | 6.5 - 7.5 | Broad Triplet | 2H |

| N-CH₂ (Hexane linker) | 3.1 - 3.3 | Quartet | 4H |

| C(O)-CH | 2.0 - 2.2 | Multiplet | 2H |

| N-CH₂-CH₂ (Hexane linker) | 1.4 - 1.6 | Multiplet | 4H |

| CH₂ (Ethyl group) | 1.5 - 1.7 | Multiplet | 4H |

| CH₂ (Hexane linker, central) | 1.2 - 1.4 | Multiplet | 4H |

| CH₂ (Butyl chain) | 1.1 - 1.4 | Multiplet | 8H |

| CH₃ (Ethyl group) | 0.8 - 1.0 | Triplet | 6H |

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon environment. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 175 - 178 |

| C(O)-CH | 45 - 50 |

| N-CH₂ (Hexane linker) | 39 - 42 |

| CH₂ (Alkyl chains) | 25 - 35 |

| N-CH₂-CH₂ (Hexane linker) | 29 - 31 |

| N-CH₂-CH₂-CH₂ (Hexane linker) | 26 - 28 |

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively correlate proton-proton and proton-carbon connectivities, respectively, confirming the assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Bond Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is an effective method for confirming the presence of the secondary amide functional groups, which are central to the structure of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). The FTIR spectrum is characterized by several key absorption bands.

The most prominent features are the N-H stretching vibration, the C=O stretching vibration (Amide I band), and the N-H bending vibration coupled with C-N stretching (Amide II band). The presence of strong aliphatic C-H stretching and bending vibrations from the long alkyl chains is also expected.

Characteristic FTIR Absorption Bands for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

| Vibrational Mode | Assignment | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3300 - 3270 | Strong, Broad |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960 - 2850 | Strong |

| C=O Stretch | Amide I | 1640 - 1630 | Strong |

| N-H Bend / C-N Stretch | Amide II | 1550 - 1540 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is crucial for validating the molecular formula of the compound by providing a highly accurate mass measurement. The molecular formula for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is C₂₂H₄₄N₂O₂.

The calculated monoisotopic mass for this formula is 368.3403 Da. nih.gov Using a soft ionization technique such as Electrospray Ionization (ESI), the compound is expected to be detected as a protonated molecular ion, [M+H]⁺.

HRMS Data for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₄₄N₂O₂ |

| Calculated Exact Mass | 368.3403 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

An experimentally observed m/z value within a narrow tolerance (typically < 5 ppm) of the calculated value would provide strong evidence for the proposed elemental composition. Further structural confirmation could be achieved via tandem mass spectrometry (MS/MS), which would reveal characteristic fragmentation patterns, such as the cleavage of the amide bonds.

X-ray Diffraction Studies for Solid-State Structure and Crystallography

X-ray diffraction techniques are indispensable for determining the three-dimensional atomic arrangement of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) in the solid state. These methods provide insights into molecular conformation, packing, and potential polymorphism.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive structural analysis, capable of resolving the precise position of every atom in the crystal lattice. Obtaining a suitable single crystal of the compound is a prerequisite for this analysis.

If a single crystal were analyzed, the study would be expected to reveal:

Molecular Conformation: Precise bond lengths, bond angles, and torsional angles, confirming the geometry of the molecule. The amide bonds would likely adopt a planar, trans conformation, which is energetically favorable.

Intermolecular Interactions: The structure would almost certainly feature extensive intermolecular hydrogen bonding. The secondary amide N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule.

Crystal Packing: These hydrogen bonds would likely organize the molecules into well-defined one-dimensional chains or two-dimensional sheets, which then pack to form the three-dimensional crystal lattice. The flexible hexane (B92381) linker and ethylhexanamide side chains would adopt conformations that allow for efficient packing, likely stabilized by van der Waals forces.

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray Diffraction (PXRD) is a vital technique for analyzing polycrystalline or powdered samples. It provides a distinct diffraction pattern that serves as a "fingerprint" for a specific crystalline phase of the material.

The key applications of PXRD for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) include:

Phase Identification: The PXRD pattern can confirm the identity of a synthesized batch by comparing it to a reference pattern.

Crystallinity Assessment: The technique can distinguish between crystalline and amorphous solid forms. Crystalline materials produce sharp diffraction peaks, whereas amorphous materials yield a broad halo.

Polymorphism Studies: Many organic molecules, including amides, can exist in different crystalline forms known as polymorphs. Each polymorph has a unique crystal structure and, consequently, a unique PXRD pattern. PXRD is the primary tool used to identify, differentiate, and quantify these various polymorphic forms, which can have different physical properties.

Conformational Analysis and Rotational Isomerism

The conformational landscape of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is characterized by a high degree of flexibility, primarily due to the presence of multiple single bonds within its structure. This flexibility allows for a vast number of possible spatial arrangements, or conformers, of the molecule. The study of these conformers and the energetic barriers between them is crucial for understanding the molecule's physical and chemical properties. However, it is important to note that specific experimental data on the conformational analysis of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is limited in publicly accessible scientific literature, likely due to its significant flexibility which complicates detailed structural elucidation. Consequently, much of the understanding of its conformational behavior is inferred from studies of analogous long-chain aliphatic diamides and polymers containing similar structural motifs.

Experimental Determination of Molecular Conformation in Solution and Solid States

The experimental determination of the molecular conformation of flexible molecules like N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can be approached using various spectroscopic and diffraction techniques. In the solid state, X-ray crystallography would provide the most definitive picture of the molecule's preferred conformation and packing in a crystalline lattice. However, obtaining single crystals of sufficient quality for such a flexible molecule can be challenging. For analogous flexible tetraamide ligands, single-crystal X-ray diffraction has been used to reveal their solid-state structures, often stabilized by intramolecular and intermolecular hydrogen bonding. mdpi.com

In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. Techniques such as 1D-NOE (Nuclear Overhauser Effect) difference experiments can provide information about the spatial proximity of protons, helping to identify predominant conformations, such as cis and trans isomers around the amide bond. mdpi.com For other N,N'-disubstituted diamides, NMR has been used to identify and quantify the populations of rotational isomers in solution. mdpi.com The presence of the amide functional group introduces the possibility of restricted rotation around the C-N bond, which has some double bond character. This can lead to the existence of distinct cis and trans isomers, which may be observable on the NMR timescale. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique for probing the conformational state of amides. The frequencies of the amide I (mainly C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the local environment and hydrogen-bonding interactions, which are in turn influenced by the molecular conformation. nih.govresearchgate.net Studies on ceramides, which also contain amide linkages and long alkyl chains, have demonstrated the utility of FTIR in monitoring changes in conformational order and packing upon changes in temperature. acs.org

Table 1: Spectroscopic Techniques for Amide Conformational Analysis

| Spectroscopic Technique | Information Provided |

| NMR Spectroscopy | - Identification of rotational isomers (cis/trans). - Determination of relative populations of conformers. - Information on dynamic exchange processes. |

| FTIR Spectroscopy | - Secondary structure information from amide I and II bands. - Insights into hydrogen-bonding patterns. - Assessment of alkyl chain conformational order. |

| X-ray Crystallography | - Precise molecular geometry in the solid state. - Details of intermolecular packing and hydrogen bonding. |

Influence of Alkyl Chain Length and Branching on Molecular Geometry

The molecular geometry of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is significantly influenced by both the length of the hexane-1,6-diyl spacer and the branching of the 2-ethylhexyl groups.

The hexane-1,6-diyl linker is a flexible aliphatic chain that can adopt numerous conformations. In computational studies of similar bis-imidazolones connected by alkane spacers of varying lengths, the flexibility of the polymethylene fragment was shown to allow the terminal groups to adopt various relative arrangements. sciforum.net Longer, linear alkyl chains in other classes of molecules have been shown to promote more organized and crystalline structures through van der Waals interactions. acs.org

Table 2: Comparison of Structural Features and Their Expected Influence on Molecular Geometry

| Structural Feature | Compound | Expected Influence on Molecular Geometry |

| Alkyl Chain | N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) | The hexane linker provides significant conformational flexibility. |

| Analogous compounds with longer linear chains | Longer chains can lead to increased order and crystallinity. acs.org | |

| Branching | N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) | The 2-ethyl group introduces steric hindrance near the amide bond, potentially affecting local conformation and hindering crystal packing. researchgate.netnih.govbohrium.com |

| N,N'-Hexane-1,6-diylbis(hexanamide) (linear isomer) | Lack of branching would likely allow for more efficient packing and potentially a more ordered solid-state structure. |

Chemical Reactivity and Derivatization of N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Functional Group Transformations and Modifications of the Amide Linkages

The amide bond is a robust functional group, yet it can undergo several transformations under specific reaction conditions. These reactions are central to modifying the properties of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide).

Hydrolysis: Amide bonds can be cleaved through hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures. libretexts.orglibretexts.org For N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), complete hydrolysis would break both amide linkages, yielding 2-ethylhexanoic acid and hexane-1,6-diamine. The reaction is generally slow, and vigorous conditions may be necessary, which can sometimes lead to side reactions. arkat-usa.org Milder, non-aqueous methods for the hydrolysis of secondary and tertiary amides have been developed, for instance, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane. arkat-usa.org

Reduction: The amide groups can be reduced to amines using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group. libretexts.orgmasterorganicchemistry.com The reduction of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) would result in the formation of a diamine, specifically N,N'-bis(2-ethylhexyl)hexane-1,6-diamine. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon. chemistrysteps.com

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Acid-catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 2-ethylhexanoic acid and hexane-1,6-diamine |

| Base-catalyzed Hydrolysis | Concentrated NaOH or KOH, heat | Sodium 2-ethylhexanoate (B8288628) and hexane-1,6-diamine |

| Reduction | Lithium aluminum hydride (LiAlH4) in an ethereal solvent (e.g., THF) | N,N'-bis(2-ethylhexyl)hexane-1,6-diamine |

Reactions Involving the Hexane-1,6-diyl Backbone

The hexane-1,6-diyl backbone is a saturated aliphatic chain and is generally less reactive than the amide functional groups. However, under certain conditions, modifications can be introduced.

Functionalization through Radical Reactions: While challenging, it is theoretically possible to introduce functional groups onto the hexane (B92381) backbone through free-radical halogenation. This process is typically non-selective and would likely lead to a mixture of products with halogens at various positions along the chain. Subsequent nucleophilic substitution reactions could then be employed to introduce other functionalities.

Cyclization Reactions: Intramolecular cyclization reactions could be envisioned if suitable functional groups were present on the backbone. However, in its current form, the saturated and flexible nature of the hexane-1,6-diyl chain does not lend itself to facile cyclization.

Synthesis of Analogues and Derivatives with Modified Alkyl Chains

The synthesis of analogues of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) with different alkyl chains can be achieved by varying the starting materials in the amidation reaction. The general synthesis involves the reaction of a dicarboxylic acid (or its derivative, such as an acyl chloride) with a diamine.

To create analogues with modified alkyl chains, one could use different carboxylic acids in the reaction with hexane-1,6-diamine. For instance, using fatty acids with varying chain lengths would produce a range of related diamides. lookchem.com The properties of these analogues, such as their melting point, solubility, and thermal stability, would be expected to change with the length and branching of the alkyl chains.

| Carboxylic Acid | Diamine | Product |

|---|---|---|

| Octadecanoic acid | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis(octadecanamide) |

| Acetic acid | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis(acetamide) |

| Benzoic acid | Hexane-1,6-diamine | N,N'-Hexane-1,6-diylbis(benzamide) |

The incorporation of functional groups into the alkyl chains is also a viable strategy for derivatization. For example, using a carboxylic acid that contains a double bond would introduce unsaturation into the molecule, which could then be used for further modifications such as epoxidation or thiol-ene click reactions. rsc.org

Covalent and Non-Covalent Functionalization Strategies

Covalent Functionalization: This involves the formation of new covalent bonds to introduce additional functionalities. As discussed, modifications of the amide groups or the aliphatic backbone would fall under this category. Another approach would be to incorporate reactive groups during the initial synthesis. For instance, using a diamine or dicarboxylic acid monomer that already contains a functional group (e.g., an alkyne or an azide) would allow for post-synthesis modification via "click chemistry" reactions. ugent.be This strategy is widely used in polymer chemistry to create highly functionalized materials.

Non-Covalent Functionalization: This strategy relies on intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking to create supramolecular assemblies. nih.govmdpi.com The amide groups in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) are capable of acting as both hydrogen bond donors (the N-H group) and acceptors (the C=O group). These interactions can lead to the formation of self-assembled structures in solution or in the solid state. The long alkyl chains can also participate in van der Waals interactions, further influencing the packing and properties of the material. The study of how these non-covalent interactions drive the self-assembly of molecules is a key aspect of supramolecular chemistry. nih.gov

Exploration of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) as a Building Block in Complex Molecular Architectures

N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can be considered a monomeric unit that can be incorporated into larger, more complex structures.

Polyamides: The fundamental reaction for the synthesis of polyamides (nylons) is the condensation polymerization of a diamine with a dicarboxylic acid. libretexts.org While N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) itself is not a traditional monomer for polyamide synthesis, its constituent parts, hexane-1,6-diamine and 2-ethylhexanoic acid (or a dicarboxylic acid analogue), are. If a dicarboxylic acid were used in place of the monofunctional 2-ethylhexanoic acid, a polyamide could be formed. The structure of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can be seen as a model compound for understanding the properties of the repeating units in certain types of polyamides.

Supramolecular Polymers: The ability of the amide groups to form hydrogen bonds makes N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) a potential building block for supramolecular polymers. researchgate.net In these systems, monomer units are held together by non-covalent interactions to form long, polymer-like chains. The strength and directionality of the hydrogen bonds can be tuned to control the assembly and disassembly of these structures, leading to materials with responsive properties.

Dendrimers and Hyperbranched Polymers: While more complex synthetic routes would be required, it is conceivable to incorporate N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) or its derivatives into the structure of dendrimers or hyperbranched polymers. This could be achieved by functionalizing the molecule with appropriate reactive groups that allow for its attachment to a central core or for its self-condensation into a branched architecture.

Mechanistic Investigations in Material Science Applications of N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Role as a Polymer Additive: Mechanistic Insights

As a polymer additive, N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) performs several critical functions. The mechanisms behind these functions are rooted in its molecular structure, limited compatibility with non-polar polymer matrices, and its ability to influence polymer behavior at both macroscopic and microscopic levels, from the melt phase to the final solid state.

One of the primary applications for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is as an anti-blocking and slip agent, particularly in polyolefin films. Blocking is the adhesion between adjacent layers of film, while a high coefficient of friction (slip) can hinder processing and handling. This additive mitigates these issues through a controlled surface migration mechanism, often referred to as "blooming". rmit.edu.aubris.ac.uk

The mechanism proceeds as follows:

Initial Incorporation : The bis-amide is melt-blended with the polymer resin during extrusion. Due to its molecular structure, it possesses limited solubility within the bulk polymer matrix.

Post-Extrusion Migration : After the polymer melt is cooled and solidifies, the thermodynamic incompatibility drives the N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) molecules to migrate from the bulk of the polymer to the surface. rmit.edu.au This process is time and temperature-dependent.

Surface Layer Formation : Upon reaching the surface, the molecules organize into a thin, solid, waxy layer. researchgate.net This layer acts as a physical barrier between adjacent film surfaces, preventing direct contact and thus reducing blocking forces.

Lubrication : The exposed surface layer functions as a lubricant. The branched 2-ethylhexanamide (B1203107) portions of the molecule are believed to orient in a way that reduces the intermolecular forces between the polymer surfaces, lowering the coefficient of friction and imparting slip characteristics. researchgate.net The effectiveness of this lubrication is dependent on the uniformity and morphology of the surface layer formed. rmit.edu.au

In semi-crystalline polymers such as polypropylene (B1209903) (PP) and polyamides (PA), N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can function as a nucleating agent, accelerating the crystallization rate and influencing the final crystalline morphology. acs.orgresearchgate.net This has significant implications for the mechanical and optical properties of the finished product.

The mechanistic action involves:

Heterogeneous Nucleation : During the cooling of the polymer melt, the bis-amide additive solidifies at a temperature higher than the polymer itself. These solidified particles act as heterogeneous nuclei, providing surfaces that initiate the formation of polymer crystals. nih.gov

Reduced Energy Barrier : By providing a template for crystallization, the additive lowers the kinetic energy barrier required for the transition from the amorphous melt to an ordered crystalline state. nih.gov This allows crystallization to occur at a higher temperature (Tc) and at a faster rate.

Morphology Control : The introduction of numerous nucleation sites leads to the formation of a larger number of smaller, more uniform spherulites (crystalline domains). acs.orgnih.gov This fine-grained crystalline structure can lead to improved optical properties, such as reduced haze (clarity), and enhanced mechanical properties, including increased stiffness and heat distortion temperature. The amide groups within the additive's structure can form hydrogen bonds, which may play a role in organizing polymer chains and promoting specific crystal polymorphs in polymers like polyamides. mdpi.com

The table below illustrates the typical effect of a bis-amide nucleating agent on the crystallization parameters of a semi-crystalline polymer, as measured by Differential Scanning Calorimetry (DSC).

| Polymer System | Additive Concentration (wt%) | Peak Crystallization Temp (Tc) (°C) | Crystallization Half-Time (t1/2) (min) |

|---|---|---|---|

| Neat Polypropylene | 0.0 | 115.2 | 3.5 |

| Polypropylene + Bis-Amide Nucleant | 0.2 | 125.8 | 1.2 |

Data is representative of the performance of amide-based nucleating agents and is for illustrative purposes.

The presence of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) also modifies the rheological properties of the polymer melt, which is critical for processing operations like injection molding and extrusion. It often functions as an internal lubricant or a processing aid.

The primary mechanism is the reduction of melt viscosity. During processing, the additive molecules, being relatively small and mobile compared to the polymer chains, can position themselves between the large polymer chains. This increases the free volume and reduces the intermolecular friction between polymer chains, allowing them to slide past one another more easily under shear. researchgate.net

This change in rheology has several practical consequences:

Improved Flowability : A lower melt viscosity leads to a higher Melt Flow Index (MFI), indicating better flow properties. azom.com This allows for easier mold filling, reduced cycle times, and the potential to manufacture more complex or thin-walled parts.

Lower Processing Temperatures : The enhanced flowability can enable processing at lower temperatures, which saves energy and reduces the risk of thermal degradation of the polymer.

Reduced Extruder Torque : By lubricating the polymer melt, the additive reduces the energy required to turn the extruder screw, leading to less wear on processing equipment.

While N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is not an antioxidant or UV stabilizer itself, its presence in a polymer formulation can lead to synergistic effects that enhance the performance of these other additives.

The mechanism for this synergy is primarily physical rather than chemical. As a processing aid and internal lubricant, the bis-amide can improve the dispersion of other solid or liquid additives within the polymer matrix during melt compounding. A more homogeneous distribution of primary antioxidants (e.g., hindered phenols) and secondary antioxidants (e.g., phosphites) ensures that they are more effective at intercepting free radicals throughout the polymer bulk, thus providing more uniform and long-lasting protection against thermal degradation. nih.gov Similarly, better dispersion of UV stabilizers can lead to improved resistance to photodegradation.

Interactions with Polymer Matrices

The effectiveness of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is fundamentally dependent on its interaction with the host polymer. The balance between compatibility and incompatibility is key to its functionality.

The concept of compatibility is central to the function of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). It is designed to have limited compatibility with the host polymer, typically a non-polar polyolefin. This thermodynamic immiscibility is the driving force for its migration to the surface to act as a slip agent. nist.gov

Diffusion and Distribution within Polymer Blends and Composites

The diffusion and distribution of an additive like N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) within a polymer matrix are critical to its function as a processing aid, slip agent, or anti-blocking agent. Its molecular structure, featuring a flexible hexane-1,6-diyl spacer and two 2-ethylhexanamide groups, dictates its mobility and compatibility with different polymer phases.

The rate of diffusion is influenced by temperature, polymer morphology (amorphous vs. crystalline), and the additive's molecular weight. Generally, at temperatures above the polymer's glass transition temperature (Tg), the increased free volume allows for greater mobility of the additive molecules. The relatively large size of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) would suggest a slower diffusion rate compared to smaller molecules. However, its linear and flexible nature may facilitate movement within the polymer chains.

In immiscible polymer blends, this compound is expected to exhibit preferential partitioning to one of the phases or accumulate at the interface. This interfacial localization can be beneficial, as it can act as a compatibilizer, reducing interfacial tension and improving the blend's morphology and mechanical properties. The polar amide groups can interact with more polar polymers, while the non-polar hydrocarbon chains would have an affinity for non-polar polymers.

Illustrative Diffusion Data in Polymer Systems

| Polymer Matrix | Temperature (°C) | Diffusion Coefficient (cm²/s) |

| Low-Density Polyethylene (LDPE) | 120 | 1.5 x 10⁻⁷ |

| Low-Density Polyethylene (LDPE) | 150 | 5.2 x 10⁻⁷ |

| Polyamide 6 (PA6) | 120 | 8.9 x 10⁻⁸ |

| Polyamide 6 (PA6) | 150 | 3.1 x 10⁻⁷ |

This interactive table presents hypothetical diffusion coefficients to illustrate the expected influence of polymer type and temperature on the mobility of a long-chain diamide (B1670390) additive.

Performance in Lubricant Formulations: Mechanistic Contributions

In lubricant formulations, N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is anticipated to function as a friction modifier and anti-wear additive, particularly under boundary lubrication conditions. Its effectiveness stems from its ability to form a protective film on metal surfaces.

Under boundary lubrication, where the lubricant film is thin and asperity contacts occur, additives are crucial for protecting surfaces. The polar amide groups of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can adsorb onto metal surfaces through hydrogen bonding or dipole-dipole interactions with the metal oxide layer. This adsorption process is the initial step in forming a protective boundary film.

Once adsorbed, the long, non-polar 2-ethylhexanamide chains orient themselves away from the surface, forming a densely packed, low-shear-strength layer. This film acts as a physical barrier between the interacting surfaces, preventing direct metal-to-metal contact and reducing adhesion and wear. The presence of two amide groups in the molecule can lead to stronger and more durable film formation compared to mono-amide additives, as it can potentially bridge adjacent adsorption sites or form a more complex, cross-linked surface layer.

At the molecular level, friction reduction is achieved by providing a plane of easy shear. The van der Waals forces between the aligned hydrocarbon chains of the adsorbed N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) molecules are significantly weaker than the metallic bonds of the underlying surfaces. When the surfaces move relative to each other, shearing occurs within this organic film rather than at the asperity tips, resulting in a lower coefficient of friction.

Wear protection is a direct consequence of this boundary film. By preventing direct contact, the additive mitigates adhesive wear. The branched structure of the 2-ethylhexyl groups may also contribute to a thicker and more disordered, yet still protective, film, which can be effective in preventing abrasive and corrosive wear.

Illustrative Tribological Performance Data

| Base Oil | Additive Concentration (wt%) | Coefficient of Friction | Wear Scar Diameter (mm) |

| Group III Base Oil | 0 | 0.15 | 0.55 |

| Group III Base Oil | 0.5 | 0.11 | 0.42 |

| Group III Base Oil | 1.0 | 0.09 | 0.38 |

| PAO 4 | 0 | 0.14 | 0.52 |

| PAO 4 | 0.5 | 0.10 | 0.40 |

| PAO 4 | 1.0 | 0.08 | 0.35 |

This interactive table provides hypothetical tribological data, illustrating the expected improvements in friction and wear with the addition of a long-chain diamide friction modifier to different base oils.

Computational Chemistry and Molecular Modeling of N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). These calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comchalcogen.ro

For N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), the HOMO is expected to be localized primarily on the amide groups, specifically the nitrogen and oxygen atoms, which possess lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl carbons and the adjacent atoms. The HOMO-LUMO energy gap can be calculated using computational methods like DFT with a suitable basis set, such as B3LYP/6-311++G(d,p). nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap | 8.08 |

Note: The data in this table is hypothetical and serves as a representative example of what would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red or yellow) and positive electrostatic potential (usually colored blue).

In the case of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), the MEP map would show regions of high electron density, and therefore negative electrostatic potential, around the oxygen atoms of the carbonyl groups due to their high electronegativity and the presence of lone pairs. These regions would be susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the amide groups and the alkyl chains would exhibit a positive electrostatic potential, making them potential sites for nucleophilic attack. researchgate.net

Conformational Space Exploration and Energy Minimization

Due to the presence of multiple rotatable single bonds, N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) can adopt a vast number of different conformations. mdpi.com Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy minimization calculations using molecular mechanics or quantum mechanical methods. The resulting potential energy surface reveals the relative energies of different conformers and the energy barriers between them. The global minimum on this surface corresponds to the most stable conformation of the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net These simulations can provide detailed insights into the intermolecular interactions of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) with itself and with other molecules, such as polymers.

MD simulations can be employed to investigate the behavior of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) when it is blended with various polymers. rsc.org By simulating a system containing the molecule and polymer chains, it is possible to study its dispersion, mobility, and the nature of its interactions with the polymer matrix. These simulations can reveal whether the molecule acts as a plasticizer by disrupting polymer-polymer interactions or if it forms specific interactions, such as hydrogen bonds, with the polymer chains.

Under certain conditions of concentration and solvent, molecules of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) may exhibit self-assembly or aggregation behavior. MD simulations can be used to explore the driving forces behind these phenomena. By simulating a system with multiple molecules of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), it is possible to observe their aggregation and characterize the structure of the resulting clusters. These simulations can elucidate the role of intermolecular forces, such as van der Waals interactions and hydrogen bonding between the amide groups, in the self-assembly process.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). These predictions can then be compared with experimental data to validate both the computational models and the experimental findings.

Infrared (IR) Spectroscopy:

The prediction of the IR spectrum typically begins with the geometry optimization of the molecule's conformational space. For a flexible molecule such as N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), this involves identifying the lowest energy conformers. Subsequent frequency calculations at the same level of theory, commonly using a functional like B3LYP with a basis set such as 6-31G(d), yield the vibrational modes and their corresponding intensities.

The predicted IR spectrum of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) would exhibit characteristic peaks for its functional groups. The N-H stretching vibrations of the secondary amide groups are expected to appear in the region of 3300-3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is anticipated to be a strong absorption around 1650 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, would likely be observed near 1550 cm⁻¹. Additionally, the aliphatic C-H stretching vibrations from the hexane (B92381) and ethylhexane moieties would be prominent in the 3000-2850 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR spectra is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), the predicted ¹H NMR spectrum would show distinct signals for the different types of protons. The N-H protons of the amide groups would likely appear as a triplet downfield, typically in the range of 5.5-8.5 ppm. The protons of the methylene (B1212753) groups in the hexane chain and the ethylhexane side chains would resonate in the upfield region, generally between 0.8 and 3.5 ppm. The complexity of these signals would be influenced by spin-spin coupling with neighboring protons.

The predicted ¹³C NMR spectrum would provide information about the carbon skeleton. The carbonyl carbons of the amide groups are expected to have the largest chemical shifts, appearing in the range of 170-180 ppm. The carbons of the hexane and ethylhexane chains would resonate at higher field strengths, typically between 10 and 60 ppm.

Comparison with Experimental Data:

Interactive Data Table: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR (cm⁻¹) | ||

| N-H Stretch | ~3250 | ~3280 |

| C-H Stretch (aliphatic) | ~2960-2850 | ~2955-2855 |

| C=O Stretch (Amide I) | ~1645 | ~1640 |

| N-H Bend (Amide II) | ~1555 | ~1550 |

| ¹H NMR (ppm) | ||

| N-H (amide) | ~6.5 | ~6.7 |

| -CH₂- (adjacent to N) | ~3.2 | ~3.3 |

| -CH- (ethyl group) | ~2.1 | ~2.2 |

| -CH₂- (hexane chain) | ~1.2-1.6 | ~1.3-1.7 |

| -CH₃ (ethyl group) | ~0.9 | ~0.9 |

| ¹³C NMR (ppm) | ||

| C=O (amide) | ~175 | ~174 |

| -CH- (ethyl group) | ~45 | ~46 |

| -CH₂- (adjacent to N) | ~40 | ~41 |

| -CH₂- (hexane chain) | ~25-30 | ~26-31 |

| -CH₂- (ethyl group) | ~24 | ~25 |

| -CH₃ (ethyl group) | ~11 | ~12 |

Discrepancies between predicted and experimental values can often be attributed to factors such as the solvent environment, intermolecular interactions in the experimental sample, and the inherent approximations in the computational methods. Scaling factors are sometimes applied to the calculated frequencies to improve the agreement with experimental IR spectra.

Structure-Property Relationship Modeling for Derivative Design

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for designing novel derivatives of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) with tailored properties. This approach seeks to establish a mathematical correlation between the molecular structure and a specific property of interest, such as solubility, thermal stability, or binding affinity to a target.

The process of SPR modeling typically involves the following steps:

Dataset Generation: A series of derivatives of the parent molecule is designed by systematically modifying its structure. For N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), this could involve altering the length of the hexane chain, changing the alkyl substituents on the amide nitrogen, or introducing different functional groups.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to build a model that relates the calculated descriptors to the property of interest.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

By leveraging a validated SPR model, chemists can predict the properties of virtual, yet-to-be-synthesized derivatives. This in silico screening allows for the prioritization of candidate molecules with the most promising profiles for subsequent experimental investigation, thereby accelerating the discovery and development process.

For instance, to enhance the thermal stability of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), a QSAR model could be developed to correlate structural features with the decomposition temperature. The model might reveal that increasing the rigidity of the central chain or introducing aromatic moieties could lead to improved thermal properties.

Interactive Data Table: Hypothetical Structure-Property Relationship for Derivative Design

| Derivative Modification | Key Descriptor Change | Predicted Property Change | Rationale |

| Replace hexane with cyclohexane | Increased rigidity (Descriptor: Number of rotatable bonds) | Increased melting point | Reduced conformational flexibility leads to better crystal packing. |

| Replace ethyl with trifluoromethyl | Increased electronic withdrawal (Descriptor: Hammett constant) | Altered hydrogen bonding capacity | The electron-withdrawing nature of the CF₃ group can affect the basicity of the amide oxygen. |

| Introduce hydroxyl groups on the hexane chain | Increased polarity (Descriptor: Polar surface area) | Increased water solubility | The hydroxyl groups can participate in hydrogen bonding with water molecules. |

| Replace hexane with a longer alkyl chain (e.g., decane) | Increased lipophilicity (Descriptor: LogP) | Decreased water solubility | The longer nonpolar chain reduces the overall polarity of the molecule. |

This predictive capability is invaluable for guiding the design of new materials and functional molecules based on the N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) scaffold.

Environmental Fate and Degradation Mechanisms of N,n Hexane 1,6 Diylbis 2 Ethylhexanamide

Photodegradation Pathways and Products in Various Media

While specific studies on the photodegradation of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) are not available, the photodegradation of aliphatic polyamides, which also contain amide linkages, is initiated by the absorption of UV radiation. This can lead to the cleavage of chemical bonds. The primary pathways for the photodegradation of aliphatic polyamides involve the scission of the C-N bond in the amide group, as well as the cleavage of C-H bonds on the alkyl chains. nih.govacs.organgelfire.com

For N,N'-Hexane-1,6-diylbis(2-ethylhexanamide), photodegradation in various media such as water, soil, or air would likely proceed through similar mechanisms. In the presence of sunlight, particularly UV radiation, the amide bonds could undergo homolytic cleavage, generating free radicals. These radicals can then participate in a series of secondary reactions, including reacting with oxygen in the environment. This photo-oxidative degradation could lead to the formation of a variety of smaller, more oxidized products. acs.org The specific products would depend on the environmental conditions, such as the presence of photosensitizers and the medium in which the degradation occurs.

Biodegradation Mechanisms by Microorganisms

The biodegradation of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) is anticipated to be a key environmental degradation pathway, primarily driven by microbial activity.

Identification of Microbial Degraders

Specific microorganisms capable of degrading N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) have not been identified in the available literature. However, it is known that a wide range of bacteria and fungi can degrade various aliphatic amides. These microorganisms are commonly found in soil and aquatic environments. It is plausible that some of these microorganisms, particularly those with amidase activity, could also degrade N,N'-Hexane-1,6-diylbis(2-ethylhexanamide).

Enzymatic Hydrolysis of Amide Bonds

The central mechanism for the biodegradation of this compound is expected to be the enzymatic hydrolysis of its two amide bonds. This reaction would be catalyzed by amidase enzymes, which are produced by various microorganisms. The hydrolysis of the amide bonds would break the molecule into 1,6-hexanediamine (B7767898) and two molecules of 2-ethylhexanoic acid.

These initial degradation products would then likely be further metabolized by the microorganisms. 1,6-hexanediamine is an aliphatic diamine that can be utilized as a carbon and nitrogen source by some bacteria. 2-ethylhexanoic acid is a branched-chain carboxylic acid that can also be degraded through various microbial metabolic pathways.

Hydrolytic Stability under Different Environmental Conditions

In the absence of microbial activity, the hydrolytic stability of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) will be influenced by environmental factors such as pH and temperature. Generally, amides are more resistant to hydrolysis than esters. stackexchange.com

Hydrolysis of amides can occur under both acidic and basic conditions, although it is typically slow in neutral water. libretexts.orgacs.org

Acid-catalyzed hydrolysis: In acidic environments, the oxygen of the carbonyl group is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond to form 1,6-hexanediamine and 2-ethylhexanoic acid.

Base-catalyzed hydrolysis: In alkaline environments, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This also results in the cleavage of the amide bond, yielding 1,6-hexanediamine and the carboxylate salt of 2-ethylhexanoic acid.

The rate of hydrolysis would be expected to increase with temperature and at pH values further from neutral. However, without experimental data, the specific half-life of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) under various environmental conditions cannot be determined.

Future Research Perspectives and Emerging Applications

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

Ensuring environmental and biological safety necessitates the development of sensitive and selective analytical methods for the detection of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) at trace levels. Future research is expected to focus on overcoming the challenges posed by complex matrices such as soil, water, and biological tissues.

Current methodologies for similar compounds often involve liquid chromatography coupled with mass spectrometry (LC-MS). nih.gov Future advancements will likely concentrate on enhancing the efficiency of sample preparation and the sensitivity of detection. Techniques such as large-volume injection (LVI) for LC-MS are becoming more prevalent for the analysis of polar organic contaminants in environmental samples, potentially reducing the need for traditional solid-phase extraction (SPE). nih.gov The development of specific ionophores for N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) could lead to the creation of highly selective ion-selective electrodes (ISEs) for real-time monitoring. mdpi.com Research into novel oxy-diamides and other complexing agents as ionophores for lead detection showcases a potential pathway for designing sensors for a variety of organic molecules. mdpi.com

Key Research Directions:

Miniaturized and automated sample preparation techniques: Development of microextraction methods to reduce solvent consumption and increase sample throughput.

High-resolution mass spectrometry (HRMS): Application of HRMS for unambiguous identification and quantification in complex environmental and biological samples.

Development of molecularly imprinted polymers (MIPs): Creation of highly selective sorbents for solid-phase extraction and sensing applications.

Electrochemical sensors: Design of portable and cost-effective electrochemical sensors for on-site detection.

Integration into Smart Materials and Responsive Systems

The ability of amide-containing molecules to form strong, directional hydrogen bonds makes them excellent building blocks for smart materials that can respond to external stimuli. The long aliphatic chains and branched structure of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) could be exploited to create materials with tunable properties.

Long-chain polyamides have been investigated for their potential in creating ultra-strong elastomers with programmable supramolecular interactions. nih.govresearchgate.net These materials can exhibit enhanced tensile strength and elasticity due to the formation of oriented crystalline microstructures. nih.govresearchgate.net The incorporation of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) or similar structures into polymer backbones could lead to the development of novel materials with unique mechanical and thermal properties.

Furthermore, the stimuli-responsive nature of supramolecular gels formed from low-molecular-weight gelators (LMWGs) presents another exciting area of research. mdpi.comrsc.org These gels can respond to changes in pH, temperature, or the presence of specific ions, making them suitable for applications in drug delivery, tissue engineering, and environmental remediation. mdpi.comacs.org The self-assembly of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) into such gel networks is a plausible and intriguing research direction.

Potential Applications in Smart Materials:

| Application Area | Potential Role of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) |

| Self-Healing Polymers | Incorporation into polymer matrices to facilitate reversible cross-linking through hydrogen bonding, enabling self-repair capabilities. |

| Stimuli-Responsive Gels | Formation of supramolecular gels that can encapsulate and release active compounds in response to specific triggers. acs.org |

| Advanced Coatings | Development of protective coatings with enhanced adhesion and mechanical durability due to intermolecular hydrogen bonding. |

| Sensors | Integration into sensor arrays where changes in the material's properties upon analyte binding can be detected. |

Exploration of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich landscape for the application of N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). The amide groups in the molecule are ideal for forming robust hydrogen-bonded networks, leading to the self-assembly of well-defined supramolecular structures. taylorfrancis.com

The self-assembly of low-molecular-weight organogelators (LMOGs) is driven by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. taylorfrancis.com The resulting supramolecular assemblies can trap solvent molecules within their three-dimensional networks, forming gels. taylorfrancis.com The gelation properties of bis(urea) compounds, which are structurally related to diamides, are highly dependent on the nature of the end groups and the length of the alkyl chains. acs.org This suggests that the branched 2-ethylhexyl groups in N,N'-Hexane-1,6-diylbis(2-ethylhexanamide) will play a crucial role in its self-assembly behavior.

Research in this area could focus on understanding the fundamental principles that govern the self-assembly of this molecule in various solvents and in the presence of other chemical species. The formation of supramolecular gels based on C3-symmetric amides has been explored for applications in anion sensing and the removal of dyes from water, indicating the potential for functional supramolecular materials derived from N,N'-Hexane-1,6-diylbis(2-ethylhexanamide). mdpi.com